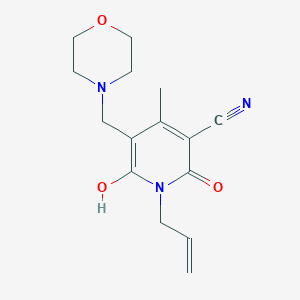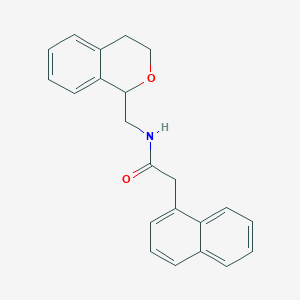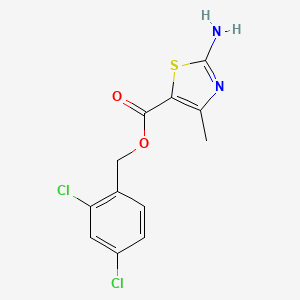![molecular formula C22H20ClN5O5 B11072525 3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072525.png)
3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of heterocyclic molecules with a unique structure.
- It features a spirocyclic scaffold containing both pyrazinoquinoline and pyrimidine moieties.
- The presence of the chlorobenzyl and nitro groups adds further complexity to its structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Reaction Conditions: Specific reaction conditions may vary, but typical steps include cyclization reactions, nitration, and chlorination.
Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the laboratory using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Biology: Investigations into its biological activity, such as cytotoxicity or enzyme inhibition, are ongoing.
Medicine: The compound’s potential as an anticancer agent (CDK2 inhibitor) has been explored.
Industry: While not widely used industrially, it may inspire the development of related compounds with therapeutic applications.
Mechanism of Action
- As a CDK2 inhibitor, this compound interferes with cell cycle regulation, potentially arresting tumor cell growth.
- It likely binds to the active site of CDK2, disrupting its function and preventing cell division.
Comparison with Similar Compounds
Similar Compounds: Other pyrazoloquinoline derivatives or CDK inhibitors.
Uniqueness: Its spirocyclic structure and specific substituents distinguish it from related compounds.
Properties
Molecular Formula |
C22H20ClN5O5 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3'-[(2-chlorophenyl)methyl]-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H20ClN5O5/c23-16-4-2-1-3-13(16)11-26-7-8-27-17-6-5-15(28(32)33)9-14(17)10-22(18(27)12-26)19(29)24-21(31)25-20(22)30/h1-6,9,18H,7-8,10-12H2,(H2,24,25,29,30,31) |
InChI Key |
FSRWXOVENFDLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1CC3=CC=CC=C3Cl)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine](/img/structure/B11072452.png)
![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)
![(1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072459.png)

![(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072468.png)
![3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B11072471.png)

![5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11072493.png)
![4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11072495.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11072505.png)

![Methyl 2-({[4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072517.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)
